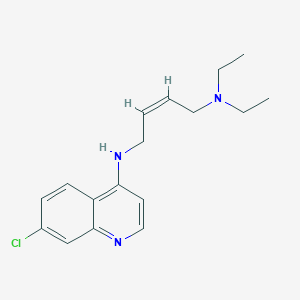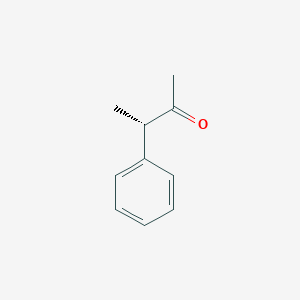
(3S)-3-Phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Phenylbutan-2-one: is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butan-2-one backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3S)-3-Phenylbutan-2-one is through aldol condensation. This involves the reaction of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetate. This reaction requires anhydrous conditions and is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale aldol condensation or Grignard reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions:
Oxidation: (3S)-3-Phenylbutan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid or phenylacetic acid.
Reduction: (3S)-3-Phenylbutan-2-ol.
Substitution: Various substituted phenylbutanones depending on the substituent used.
科学研究应用
Chemistry: (3S)-3-Phenylbutan-2-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It can act as a substrate for enzymes involved in oxidation and reduction processes, providing insights into enzyme specificity and activity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it suitable for use in various consumer products.
作用机制
The mechanism of action of (3S)-3-Phenylbutan-2-one involves its interaction with specific molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions are well-studied and provide valuable information about the reactivity of this compound.
相似化合物的比较
(3R)-3-Phenylbutan-2-one: The enantiomer of (3S)-3-Phenylbutan-2-one, which has similar chemical properties but different biological activity.
Phenylacetone: A structurally similar compound with a phenyl group attached to a different carbon atom.
Benzylacetone: Another related compound with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
23406-52-2 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
(3S)-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 |
InChI 键 |
CVWMNAWLNRRPOL-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)C |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


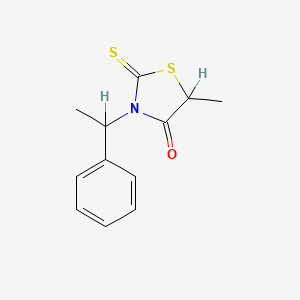
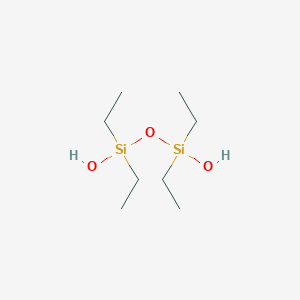
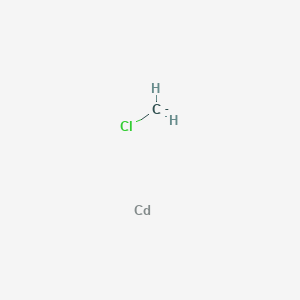
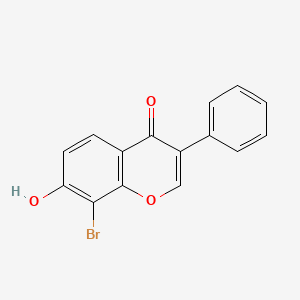



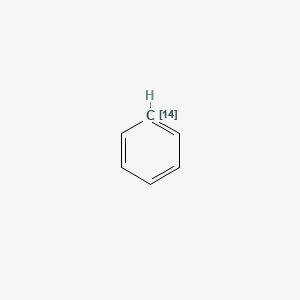

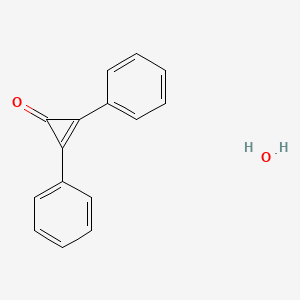
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
